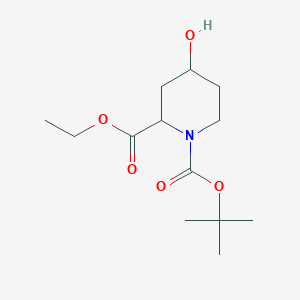
1-tert-Butyl 2-ethyl 4-hydroxypiperidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl 2-ethyl 4-hydroxypiperidine-1,2-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, an ethyl group, and a hydroxyl group attached to a piperidine ring, along with two carboxylate groups.
Preparation Methods
The synthesis of 1-tert-Butyl 2-ethyl 4-hydroxypiperidine-1,2-dicarboxylate can be achieved through various synthetic routes. One common method involves the reaction of N-Boc piperidine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetonitrile at low temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-tert-Butyl 2-ethyl 4-hydroxypiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylate groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-tert-Butyl 2-ethyl 4-hydroxypiperidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
Biology: The compound’s piperidine ring structure makes it a potential candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Piperidine derivatives are known for their pharmacological activities, including antibacterial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 2-ethyl 4-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxylate groups can form hydrogen bonds with target molecules, influencing their activity. The piperidine ring’s conformational flexibility allows it to fit into various binding sites, enhancing its interaction with biological macromolecules .
Comparison with Similar Compounds
1-tert-Butyl 2-ethyl 4-hydroxypiperidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate These compounds share similar structural features but differ in their functional groups and overall chemical properties. The unique combination of tert-butyl, ethyl, and hydroxyl groups in this compound makes it distinct and potentially more versatile in various applications .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 4-hydroxypiperidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUGBQXPZDHWHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCN1C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
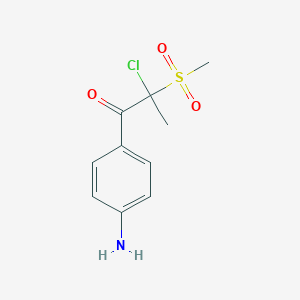
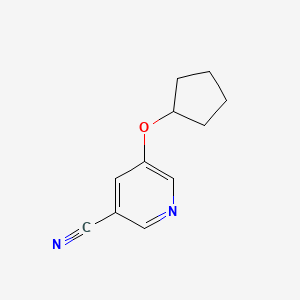
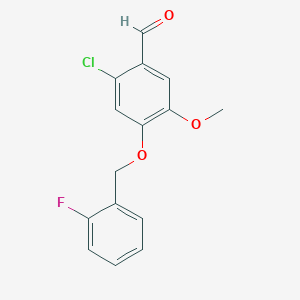
![Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13009208.png)
![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B13009218.png)



![4-Chloro-6-methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B13009251.png)
![rel-(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13009254.png)
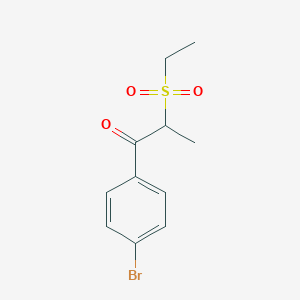
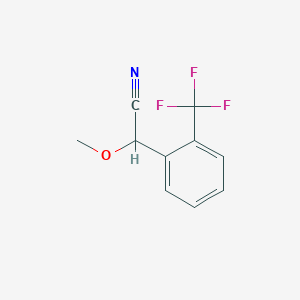
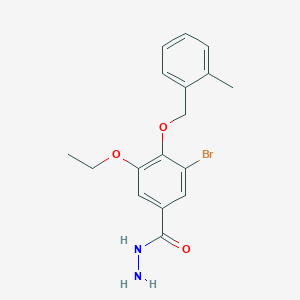
![N,N-dimethyl-2-{[(3-methyloxetan-3-yl)methyl]amino}acetamide](/img/structure/B13009269.png)
